

(R)-Methyl 1-boc-piperidine-3-carboxylate spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: (R)-Methyl 1-boc-piperidine-3-carboxylate

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An In-depth Technical Guide to the Spectroscopic Characterization of **(R)-Methyl 1-boc-piperidine-3-carboxylate**

Introduction

(R)-Methyl 1-boc-piperidine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a derivative of nipecotic acid, a known GABA uptake inhibitor, this molecule serves as a versatile building block for the synthesis of a wide array of pharmacologically active agents. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.[1]

This guide provides a comprehensive overview of the spectroscopic data for **(R)-Methyl 1-boc-piperidine-3-carboxylate**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the structure, purity, and stereochemistry of the compound, ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients.

Molecular Structure and Spectroscopic Correlation

The spectroscopic signature of **(R)-Methyl 1-boc-piperidine-3-carboxylate** is a direct reflection of its molecular structure, which consists of a piperidine ring, a Boc protecting group,

and a methyl ester. Understanding the contribution of each of these components is key to interpreting the spectral data.

Figure 1: Chemical structure of **(R)-Methyl 1-boc-piperidine-3-carboxylate**.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of **(R)-Methyl 1-boc-piperidine-3-carboxylate** in CDCl₃ displays characteristic signals for the protons of the piperidine ring, the Boc group, and the methyl ester.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.1	br s	1H	H-2eq
~3.9	d	1H	H-6eq
~3.7	s	3H	-OCH ₃
~3.0	br s	1H	H-2ax
~2.8	m	1H	H-6ax
~2.4	m	1H	H-3ax
~2.0	m	1H	H-4eq
~1.7	m	1H	H-5eq
~1.6	m	2H	H-4ax, H-5ax
1.4	s	9H	-C(CH ₃) ₃

¹H NMR Spectral Interpretation:

- Boc Group: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.4 ppm.
- Methyl Ester: The three protons of the methyl ester appear as a singlet at around 3.7 ppm.

- **Piperidine Ring Protons:** The protons on the piperidine ring exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and the ester group, as well as the conformational constraints of the ring. The signals for the axial and equatorial protons are distinct.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of **(R)-Methyl 1-boc-piperidine-3-carboxylate** in CDCl₃ is summarized below.

Chemical Shift (δ) ppm	Assignment
~173	C=O (ester)
~155	C=O (Boc)
~80	-C(CH ₃) ₃
~52	-OCH ₃
~46	C-2
~43	C-6
~41	C-3
~28	-C(CH ₃) ₃
~27	C-4
~25	C-5

¹³C NMR Spectral Interpretation:

- **Carbonyl Carbons:** The two carbonyl carbons of the ester and the Boc group are expected to appear downfield, around 173 ppm and 155 ppm, respectively.
- **Boc Group Carbons:** The quaternary carbon of the tert-butyl group is observed at approximately 80 ppm, while the methyl carbons are found around 28 ppm.

- **Methyl Ester Carbon:** The carbon of the methyl ester group is expected at about 52 ppm.
- **Piperidine Ring Carbons:** The carbons of the piperidine ring resonate in the range of 25-46 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) are typically shifted further downfield.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(R)-Methyl 1-boc-piperidine-3-carboxylate** is characterized by strong absorption bands corresponding to the carbonyl groups of the ester and the Boc protecting group.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)[3][4][5]
~1690	Strong	C=O stretch (Boc carbamate) [1][6]
~1450	Medium	C-H bend
~1250	Strong	C-O stretch (ester)[7]
~1160	Strong	C-N stretch

IR Spectral Interpretation:

- **C-H Stretching:** The absorption around 2970 cm⁻¹ is due to the stretching vibrations of the C-H bonds in the piperidine ring and the methyl/tert-butyl groups.
- **Carbonyl Stretching:** The spectrum shows two distinct and strong carbonyl absorption bands. The band at approximately 1740 cm⁻¹ is characteristic of the ester carbonyl group.[3][4][5] The band around 1690 cm⁻¹ is attributed to the carbonyl of the Boc protecting group.[1][6]
- **C-O and C-N Stretching:** The strong bands in the fingerprint region, around 1250 cm⁻¹ and 1160 cm⁻¹, correspond to the C-O stretching of the ester and the C-N stretching of the carbamate, respectively.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **(R)-Methyl 1-boc-piperidine-3-carboxylate** ($C_{12}H_{21}NO_4$), the expected molecular weight is 243.30 g/mol .

m/z	Interpretation
244	$[M+H]^+$ (Molecular ion peak)
188	$[M - C_4H_9 + H]^+$ (Loss of tert-butyl group)
144	$[M - Boc + H]^+$ (Loss of the Boc group)

Mass Spectrum Interpretation:

- Molecular Ion: The molecular ion peak $[M+H]^+$ is expected at m/z 244 in positive ion mode.
- Major Fragments: Common fragmentation pathways for Boc-protected amines involve the loss of the tert-butyl group (m/z 188) or the entire Boc group (m/z 144).^[6]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures.

NMR Spectroscopy

Figure 2: Workflow for NMR data acquisition and processing.

- Sample Preparation: Dissolve 5-10 mg of **(R)-Methyl 1-boc-piperidine-3-carboxylate** in approximately 0.7 mL of deuterated chloroform ($CDCl_3$). Transfer the solution to a 5 mm NMR tube.
- 1H NMR Acquisition: Acquire the proton spectrum on a 500 MHz NMR spectrometer. Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds. A total of 16 scans are typically sufficient.

- **^{13}C NMR Acquisition:** For the carbon spectrum, use a 90-degree pulse angle with a longer relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei. A larger number of scans (1024 or more) will be necessary to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The spectra should be referenced to the residual solvent peak of CDCl_3 ($\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For Attenuated Total Reflectance (ATR)-IR, a small amount of the neat sample (if liquid) is placed directly on the ATR crystal. If the sample is a solid, a thin film can be cast from a volatile solvent.
- **Data Acquisition:** Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm^{-1} . A background spectrum of the clean ATR crystal should be acquired first.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition:** Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Use electrospray ionization (ESI) in positive ion mode.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for **(R)-Methyl 1-boc-piperidine-3-carboxylate**. A thorough understanding and application of these analytical techniques are essential for researchers and scientists in the field of drug development to

ensure the identity, purity, and quality of this important synthetic intermediate. The combination of NMR, IR, and MS provides a robust and comprehensive characterization of the molecule.

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